An In-Depth Technical Guide to the Synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine
An In-Depth Technical Guide to the Synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine
Abstract
This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. This compound is a key intermediate in the synthesis of several potent synthetic opioids, including Alfentanil and Sufentanil.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this important molecule. The presented pathway commences with the readily available N-benzyl-4-piperidone and proceeds through a multi-step sequence involving a Strecker reaction, nitrile hydrolysis, ester reduction, and final methylation. Each step is discussed in detail, with an emphasis on the causality behind experimental choices, safety protocols, and methods for purification and characterization.
Introduction and Strategic Overview
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[3] The target molecule, 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (CAS 61380-02-7)[1][4], is a functionally rich derivative that serves as a crucial building block in the synthesis of high-potency analgesics.[5] Its synthesis requires careful strategic planning to install the requisite functional groups at the 4-position of the piperidine ring.
The chosen synthetic strategy begins with the commercially available N-benzyl-4-piperidone and proceeds through four key transformations:
-
Strecker Synthesis: Formation of an α-amino nitrile by reacting the ketone with aniline and a cyanide source. This step efficiently introduces the aniline and a carbon precursor for the methoxymethyl group at the 4-position.
-
Nitrile Hydrolysis: Conversion of the nitrile group to a carboxylic acid. This is a critical step that transforms the cyano group into a more versatile functional group for further manipulation.
-
Reduction to an Alcohol: Reduction of the carboxylic acid (or its corresponding ester) to a primary alcohol. This sets the stage for the introduction of the methyl ether.
-
Williamson Ether Synthesis (Methylation): Formation of the methoxymethyl group via methylation of the primary alcohol.
This pathway is logical and has been well-documented in the literature, offering a reliable route to the target molecule.
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic pathway from N-benzyl-4-piperidone.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Strecker Synthesis of 1-Benzyl-4-cyano-4-anilinopiperidine
The Strecker synthesis is a classic method for preparing α-amino acids, but it is equally effective for the synthesis of α-amino nitriles from ketones.[6] In this step, N-benzyl-4-piperidone is condensed with aniline to form an iminium ion intermediate, which is then attacked by a cyanide nucleophile.
Protocol:
-
Reagents and Materials:
-
N-Benzyl-4-piperidone
-
Aniline
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
To a round-bottom flask, add N-benzyl-4-piperidone (1 equivalent), aniline (1.1 equivalents), and dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium cyanide (1.2 equivalents) in water.
-
While maintaining the temperature at 0-5 °C, add glacial acetic acid (2 equivalents) dropwise over 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 1-benzyl-4-cyano-4-anilinopiperidine. The product can be purified by column chromatography on silica gel.
-
Causality and Expertise: The use of glacial acetic acid serves to protonate the imine formed in situ, generating a more electrophilic iminium ion that is readily attacked by the cyanide anion.[4] The slow, controlled addition of acid is crucial to prevent the polymerization of hydrogen cyanide, which can form under acidic conditions. An optimized Strecker-type condensation of piperidone with aniline and HCN has been reported to yield the anilino-nitrile in approximately 90% yield.[7]
Safety: Potassium cyanide is highly toxic and must be handled with extreme care in a well-ventilated fume hood.[3][8][9][10][11] Always wear appropriate personal protective equipment (PPE), including double gloves and safety goggles.[3][8][9][10] Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[8][9][10] All cyanide-containing waste must be quenched with bleach before disposal according to institutional guidelines.
Step 2: Hydrolysis of 1-Benzyl-4-cyano-4-anilinopiperidine to 1-Benzyl-4-carboxy-4-anilinopiperidine
The hydrolysis of the nitrile to a carboxylic acid is typically a two-stage process, proceeding through an amide intermediate. Strong acidic conditions are required to drive the reaction to completion.
Protocol:
-
Reagents and Materials:
-
1-Benzyl-4-cyano-4-anilinopiperidine
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Concentrated ammonia solution
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Carefully add the crude 1-benzyl-4-cyano-4-anilinopiperidine to concentrated sulfuric acid (70-90%) while stirring and cooling in an ice bath.
-
Stir the mixture at room temperature for 50-90 hours.[12]
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated ammonia solution to a pH of 4-9, keeping the temperature below 10 °C.[12] This will precipitate the intermediate amide.
-
Filter the solid amide and wash it with cold water.
-
Add the amide to concentrated hydrochloric acid and heat to reflux for 10-20 hours.[12]
-
Cool the reaction mixture to room temperature and allow it to crystallize.
-
Filter the solid, wash with water, and dry to obtain 1-benzyl-4-carboxy-4-anilinopiperidine.
-
Causality and Expertise: The initial hydrolysis with concentrated sulfuric acid is selective for the formation of the amide.[7] The subsequent, more vigorous hydrolysis with hydrochloric acid is necessary to convert the amide to the carboxylic acid. The step-wise approach allows for better control and potentially higher yields compared to a one-pot hydrolysis. This multi-step hydrolysis has been reported to yield the final carboxylic acid in good yield.[7]
Step 3: Reduction of 1-Benzyl-4-carboxy-4-anilinopiperidine to [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol
The reduction of the carboxylic acid to a primary alcohol requires a powerful reducing agent. Lithium aluminum hydride (LAH) or a safer alternative like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) are commonly used. For improved solubility and reactivity, the carboxylic acid is often converted to its methyl ester prior to reduction.
Protocol (via methyl ester):
-
Reagents and Materials:
-
1-Benzyl-4-carboxy-4-anilinopiperidine
-
Methanol
-
Thionyl chloride (SOCl₂) or a similar esterification catalyst
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al, Vitride) solution in toluene
-
Toluene
-
Sodium hydroxide (NaOH) solution (15%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
Esterification: Convert the carboxylic acid to its methyl ester, methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, using standard methods such as refluxing in methanol with a catalytic amount of sulfuric acid or by forming the acid chloride with thionyl chloride followed by the addition of methanol.[7]
-
Reduction: In a dry, inert atmosphere, dissolve the methyl ester (1 equivalent) in dry toluene.
-
Slowly add a solution of Red-Al (3 equivalents) in toluene to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add water to quench the excess Red-Al. Then, add a 15% aqueous solution of sodium hydroxide, followed by more water (the Fieser work-up method is recommended: for 'x' g of reducing agent, add 'x' mL of water, 'x' mL of 15% NaOH, and then '3x' mL of water).[13][14]
-
Stir the mixture vigorously until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with toluene.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol as a viscous oil. A reported yield for this reduction step is 98%.[14]
-
Causality and Expertise: Red-Al is often preferred over LAH for large-scale reactions due to its higher solubility in aromatic solvents and greater thermal stability. The Fieser work-up is a reliable method for quenching LAH and Red-Al reductions, resulting in easily filterable aluminum salts.[13][14]
Safety: Both LAH and Red-Al react violently with water and other protic solvents, releasing flammable hydrogen gas.[14][15][16][17] All equipment must be thoroughly dried, and the reaction must be carried out under an inert atmosphere. The quenching procedure must be performed slowly and with adequate cooling.
Step 4: Methylation of [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol
The final step is a Williamson ether synthesis to form the methoxymethyl group. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
Protocol:
-
Reagents and Materials:
-
[1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert atmosphere setup
-
-
Procedure:
-
Wash the sodium hydride (1.2 equivalents) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and slowly add a solution of [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol (1 equivalent) in anhydrous THF.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Let the reaction stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the excess sodium hydride by the slow addition of water or ethanol.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.
-
Causality and Expertise: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating alcohols without competing side reactions. Methyl iodide is a highly effective methylating agent. The use of an anhydrous polar aprotic solvent like THF or DMF facilitates the Sₙ2 reaction.
Safety: Sodium hydride is a flammable solid that reacts violently with water.[14] It should be handled under an inert atmosphere. Methyl iodide is a toxic and carcinogenic substance and should be handled with appropriate precautions in a fume hood.
Data Summary and Characterization
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Yield |
| 1-Benzyl-4-cyano-4-anilinopiperidine | C₁₉H₂₁N₃ | 291.39 | 61380-02-7 (for the target molecule) | ~90%[7] |
| 1-Benzyl-4-carboxy-4-anilinopiperidine | C₁₉H₂₂N₂O₂ | 326.40 | 61085-60-7 | 40-45% (over 3 steps)[7] |
| [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol | C₁₉H₂₄N₂O | 296.41 | 61086-04-2 | 98%[14] |
| 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine | C₂₀H₂₆N₂O | 310.44 | 61380-02-7 | ~25% (overall)[8] |
Characterization of [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol: [14]
-
Appearance: Viscous, light yellow oil
-
¹H NMR (CDCl₃): δ 7.5-6.6 (m, 10H), 3.6 (s, 2H), 3.5 (s, 2H), 2.6 (m, 3H), 2.3 (t, 2H), 1.9 (d, 2H), 1.6 (dt, 2H)
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, a key intermediate for important pharmaceuticals. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this valuable compound. The provided workflow and data serve as a solid foundation for further optimization and application in drug discovery and development programs.
References
-
Fieser, L. F., & Fieser, M. (n.d.). Workup for Aluminum Hydride Reductions. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
-
Laboratory Safety Guideline. (n.d.). Sodium and Potassium Cyanide. Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
-
LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
- Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
- Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
- Mondal, P. (2014). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 7(5), 495-499.
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, August 2). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Poh, G. H., & Tiekink, E. R. T. (2017). 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol. Molbank, 2017(3), M946. [Link]
-
Forró, E., & Fülöp, F. (2013). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 18(10), 12687–12698. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Björkman, S., & Stanski, D. R. (1988). Simultaneous determination of fentanyl and alfentanil in rat tissues by capillary column gas chromatography. Journal of Chromatography, 433, 95–104. [Link]
- Dosen-Micovic, L., Ivanovic, M., & Micovic, V. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
-
PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2005044798A1 - Industrial method for separation and purification of fentanyl by reverse phase preparative chromatography.
-
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]
-
UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]
-
PubChem. (n.d.). Alfentanil. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE. Retrieved from [Link]
-
PubChem. (n.d.). (4-benzyl-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}piperidin-4-yl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
-
Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]
-
Usiena Air. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ajrconline.org [ajrconline.org]
- 5. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. purdue.edu [purdue.edu]
- 9. uthsc.edu [uthsc.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 13. Workup [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. ch.ic.ac.uk [ch.ic.ac.uk]
